3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine
Description
Properties
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8-5-9(7-11-6-8)10-3-2-4-12-10/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZJZUAPDXWXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508852 | |
| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102780-52-9 | |
| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
5-Methyl Myosmine, also known as 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine, is a minor tobacco alkaloid. It is chemically related to nicotine. The primary targets of 5-Methyl Myosmine are the aromatase enzymes and the dopamine receptors in the human body.
Mode of Action
5-Methyl Myosmine interacts with its targets in a couple of ways. It inhibits aromatase enzymes, which are involved in the conversion of androgens to estrogens. This inhibition is sevenfold more potent than that of nicotine. Additionally, 5-Methyl Myosmine releases dopamine, a neurotransmitter associated with pleasure and reward, in adult rats.
Biochemical Pathways
The biochemical pathways affected by 5-Methyl Myosmine are primarily those involving the metabolism of estrogens and the release of dopamine. By inhibiting aromatase enzymes, 5-Methyl Myosmine can potentially disrupt the normal balance of hormones in the body. The release of dopamine can affect mood and behavior.
Pharmacokinetics
It is known that 5-methyl myosmine can be metabolized in the body.
Result of Action
The inhibition of aromatase by 5-Methyl Myosmine could potentially lead to a decrease in the levels of estrogen in the body. This could have various effects, depending on the individual’s gender, age, and overall health. The release of dopamine could lead to changes in mood and behavior.
Action Environment
The action, efficacy, and stability of 5-Methyl Myosmine can be influenced by various environmental factors. For example, the presence of other substances, such as other tobacco alkaloids, could potentially affect the action of 5-Methyl Myosmine. Additionally, factors such as pH and temperature could potentially affect the stability of 5-Methyl Myosmine.
Biochemical Analysis
Biochemical Properties
It is known that it is a metabolite of nicotine This suggests that it may interact with enzymes, proteins, and other biomolecules involved in nicotine metabolism
Metabolic Pathways
Given its status as a metabolite of nicotine, it is likely involved in similar metabolic pathways. This could potentially include interactions with enzymes or cofactors involved in nicotine metabolism, as well as effects on metabolic flux or metabolite levels.
Biological Activity
3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine, commonly known as Myosmine, is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of approximately 160.22 g/mol. This compound possesses a unique structural configuration that includes both pyridine and pyrrole rings, which are known for their diverse biological activities. This article explores the biological activity of Myosmine, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
Myosmine features a pyridine ring substituted with a 3,4-dihydro-2H-pyrrole moiety at the 3-position and a methyl group at the 5-position of the pyridine ring. This structural uniqueness contributes to its distinct chemical properties and biological activities.
Pharmacological Properties
Research on Myosmine highlights several pharmacological activities:
- Cytochrome P450 Interactions : Myosmine has been shown to interact with various cytochrome P450 enzymes, which are crucial for drug metabolism. It can inhibit specific CYP enzymes, potentially affecting the metabolism of co-administered drugs.
- Anticancer Activity : Similar compounds have demonstrated anticancer properties. For instance, derivatives of pyrrolo[3,4-c]pyridine have been studied for their effectiveness against various cancer cell lines, indicating that Myosmine may possess similar anticancer potential .
- Anti-inflammatory Effects : The presence of both pyridine and pyrrole rings suggests potential anti-inflammatory properties, as many derivatives of these compounds have been documented to exhibit such effects.
Research Findings
A review of the literature reveals significant findings regarding the biological activity of Myosmine:
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities associated with Myosmine and structurally related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Myosmine (this compound) | Pyridine with dihydropyrrole | CYP1A2 inhibitor; potential anticancer effects |
| 5-Methylpyridin-2(1H)-one | Pyridine derivative with carbonyl | Exhibits different metabolic pathways |
| 3-Methylpyridin-2(1H)-one | Similar structure with methyl substitution | Potentially different biological activities |
| 4-(3-Pyridyl)-1-pyrroline | Pyrrole linked to pyridine | May have distinct pharmacological effects |
Case Studies
Several case studies provide insights into the biological activity of Myosmine:
- A study investigating the effect of pyrrolo[3,4-c]pyridine derivatives on cancer cell lines demonstrated that certain modifications to the structure enhanced cytotoxicity against ovarian cancer cells while maintaining low toxicity towards healthy cells .
- Another research effort focused on the metabolic stability of similar compounds showed that modifications could significantly affect their efficacy against M. tuberculosis, providing a framework for future studies on Myosmine's potential antimycobacterial properties .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12N2
- Molecular Weight : 160.22 g/mol
- Melting Point : 68-70 °C
- IUPAC Name : 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine
The compound's structural features allow it to interact with biological systems effectively, making it a subject of interest in medicinal chemistry.
Anti-Cancer Potential
Research indicates that Myosmine exhibits anti-cancer properties. Its structural similarity to other known anti-cancer agents suggests potential efficacy against various cancer types. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in tumor cells. For instance, the compound has been investigated for its effects on breast cancer cell lines such as MCF-7 and MDA-MB231, demonstrating cytotoxicity while exhibiting lower toxicity on normal cells.
Interaction with Cytochrome P450 Enzymes
Myosmine has been studied for its interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is vital for predicting pharmacokinetics and potential drug-drug interactions. Research indicates that Myosmine can inhibit specific CYP enzymes, affecting the metabolism of co-administered drugs .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. Pyridine derivatives are often associated with neuroprotective properties and may influence neurotransmitter systems. Preliminary studies have hinted at Myosmine's potential role in modulating neurochemical pathways, warranting further investigation into its therapeutic applications in neurological disorders .
Toxicological Insights
While Myosmine shows promise in therapeutic applications, its safety profile is also of interest. As a metabolite of nicotine, it shares some toxicological characteristics with tobacco products. Research has indicated that Myosmine may contribute to the harmful effects associated with tobacco use, including potential carcinogenicity and cardiovascular risks . Understanding its toxicological profile is essential for evaluating its safety in clinical applications.
Comparative Analysis of Related Compounds
To better understand the unique properties of Myosmine, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Myosmine (this compound) | Pyridine with dihydropyrrole | CYP1A2 inhibitor; found in tobacco |
| 5-Methylpyridin-2(1H)-one | Pyridine derivative with carbonyl group | Exhibits different metabolic pathways |
| 4-(3-Pyridyl)-1-pyrroline | Pyrrole linked to pyridine | May have distinct pharmacological effects |
This table highlights how Myosmine's unique combination of functional groups contributes to its distinct biological activities compared to other similar compounds.
Comparison with Similar Compounds
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Routes : Methyl-substituted pyridines are synthesized via alkylation or cross-coupling reactions, similar to bromomethylpyridine intermediates used in rupatadine synthesis .
- Biological Activity : Substitutions on the pyridine ring (e.g., methyl, fluoro) influence enantioselectivity in enzymatic reductions, as seen in the bioreduction of 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-fluoro-2-methoxypyridine .
- Environmental Persistence : Myosmine’s role in nicotine degradation suggests that alkylated derivatives may exhibit varied biodegradability, necessitating further ecotoxicological studies .
Preparation Methods
Reaction Mechanism and Substrate Selection
The condensation of pyridine derivatives with dihydropyrrole precursors represents a foundational approach for synthesizing 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine. This method typically employs a substituted pyridine bearing a methyl group at the 5-position and a reactive site (e.g., aldehyde or ketone) at the 3-position. The dihydropyrrole component often features a nucleophilic amine or enamine group, facilitating imine or enamine bond formation.
Key mechanistic steps include:
-
Nucleophilic attack : The amine group of the dihydropyrrole attacks the electrophilic carbon of the pyridine derivative.
-
Proton transfer : Stabilization of the intermediate through acid-catalyzed protonation.
-
Dehydration : Elimination of water to form the conjugated heterocyclic system.
Optimization Strategies
Reaction efficiency hinges on solvent polarity, temperature, and catalyst selection. Polar aprotic solvents like dimethylformamide (DMF) enhance reactant solubility, while Brønsted acids (e.g., p-toluenesulfonic acid) accelerate dehydration. Elevated temperatures (80–120°C) are often necessary to overcome kinetic barriers.
Table 1: Representative Conditions for Condensation Reactions
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher yields at >100°C |
| Catalyst Concentration | 5–10 mol% | Optimal at 7.5 mol% |
| Reaction Time | 12–24 hours | Prolonged time reduces side products |
Cyclization Reaction
Intramolecular Ring Closure
Cyclization offers a streamlined route to the target compound by forming the dihydropyrrole ring in situ. This method avoids the need for pre-synthesized dihydropyrrole precursors, instead utilizing linear intermediates with latent cyclization potential. Common substrates include γ-amino ketones or esters, which undergo acid- or base-mediated ring closure.
Catalytic Systems and Solvent Effects
Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are effective catalysts, coordinating to the carbonyl oxygen and polarizing the substrate for nucleophilic attack. Solvent choice critically influences reaction kinetics:
-
Nonpolar solvents (e.g., toluene) : Favor slower, more selective cyclization.
-
Polar solvents (e.g., ethanol) : Accelerate reaction but may promote side reactions.
Table 2: Cyclization Performance Across Solvents
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.4 | 68 | 92 |
| Ethanol | 24.3 | 82 | 85 |
| DCM | 8.9 | 75 | 89 |
Comparative Analysis of Methods
Yield and Scalability
While condensation reactions provide modularity in substrate selection, cyclization methods excel in atom economy and step count. Industrial-scale production often favors cyclization due to reduced raw material costs, though condensation remains prevalent in research settings for its versatility.
Emerging Methodologies
Photocatalytic Synthesis
Recent advances leverage visible-light photocatalysis to activate pyridine derivatives under mild conditions. This approach minimizes thermal degradation and enhances selectivity for the dihydropyrrole moiety.
Biocatalytic Routes
Enzymatic systems, particularly imine reductases, have shown promise in asymmetrically synthesizing chiral intermediates of this compound. These methods offer high enantioselectivity (>99% e.e.) under aqueous conditions.
Industrial Production Protocols
Large-Scale Cyclization
Pilot plant data indicate that continuous flow reactors improve heat management and throughput for cyclization reactions. Key parameters include:
-
Residence time : 30–60 minutes
-
Catalyst loading : 3–5 mol%
-
Temperature gradient : 90°C → 120°C
Table 3: Bench-Scale vs. Industrial Performance
| Metric | Bench Scale | Industrial Scale |
|---|---|---|
| Yield | 78% | 85% |
| Purity | 95% | 98% |
| Throughput (kg/day) | 0.5 | 50 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution, as demonstrated in analogous pyridine-pyrrolidine systems. For yield optimization, variables such as catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (toluene/EtOH mixtures), and temperature (e.g., 105°C for Suzuki-Miyaura coupling) should be systematically tested. Reaction progress can be monitored using TLC or LC-MS to identify bottlenecks. Pre-activation of boronic acid derivatives or microwave-assisted synthesis may enhance efficiency .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling constants and DEPT experiments. For example, the pyridine proton environment (δ 7.5–8.8 ppm) and pyrrolidine ring protons (δ 2–4 ppm) should be analyzed for splitting patterns .
- IR Spectroscopy : Confirm functional groups (e.g., C=N stretch ~1574 cm⁻¹, C=O if present ~1665 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Compare observed [M]+ with calculated molecular weight (e.g., 146.19 g/mol) and analyze fragmentation patterns .
- Resolution of Conflicts : Cross-validate with high-resolution MS (HRMS) or X-ray crystallography if crystalline. Replicate experiments under controlled conditions to rule out impurities .
Q. What are the key storage and handling considerations to ensure compound stability?
- Methodological Answer : Store at 2–8°C in an inert atmosphere (argon/nitrogen) and protect from light to prevent degradation via oxidation or photolysis. Use amber glass vials and conduct periodic stability assays (e.g., HPLC purity checks over 6 months). Handle in a fume hood due to potential respiratory irritation (H335 hazard) .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the reactivity or electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Optimize geometry using B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) : Simulate solvation effects in polar/non-polar solvents to study aggregation behavior.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide SAR studies. Validate computational results with experimental kinetic data .
Q. What strategies are employed to analyze contradictory data in reaction mechanisms involving this compound?
- Methodological Answer :
- Isotopic Labeling : Use deuterated analogs to trace proton transfer steps in proposed mechanisms.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹²C vs. ¹³C substrates to identify rate-determining steps.
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to detect transient intermediates.
- Control Experiments : Eliminate variables (e.g., light, oxygen) to isolate confounding factors. Use embedded experimental designs to reconcile qualitative and quantitative data .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent modifications on biological activity?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize derivatives with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the 5-methylpyridine or pyrrolidine positions.
- Biological Assays : Test against target receptors (e.g., kinase inhibition) using IC₅₀ measurements.
- Multivariate Analysis : Apply QSAR models to correlate substituent parameters (Hammett σ, logP) with activity. Use clustering algorithms to identify pharmacophoric features .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
